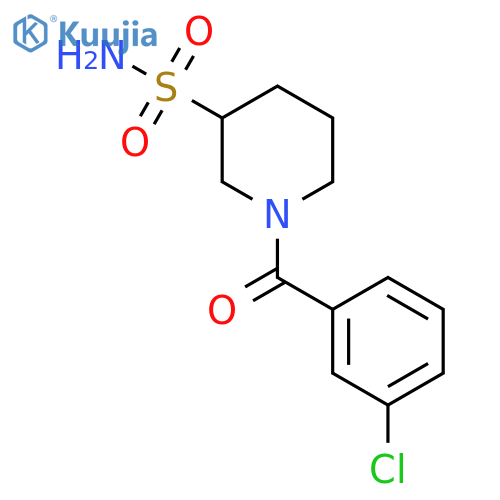Cas no 1308368-09-3 (1-(3-chlorobenzoyl)piperidine-3-sulfonamide)

1308368-09-3 structure
商品名:1-(3-chlorobenzoyl)piperidine-3-sulfonamide
1-(3-chlorobenzoyl)piperidine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-(3-chlorobenzoyl)piperidine-3-sulfonamide
- 1308368-09-3
- EN300-1618094
-
- インチ: 1S/C12H15ClN2O3S/c13-10-4-1-3-9(7-10)12(16)15-6-2-5-11(8-15)19(14,17)18/h1,3-4,7,11H,2,5-6,8H2,(H2,14,17,18)
- InChIKey: VVHOTWXKTLLQRA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(N1CCCC(C1)S(N)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 302.0491912g/mol
- どういたいしつりょう: 302.0491912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-(3-chlorobenzoyl)piperidine-3-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1618094-0.1g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 0.1g |
$855.0 | 2023-05-25 | ||
| Enamine | EN300-1618094-5.0g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 5g |
$2816.0 | 2023-05-25 | ||
| Enamine | EN300-1618094-100mg |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 100mg |
$553.0 | 2023-09-23 | ||
| Enamine | EN300-1618094-50mg |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 50mg |
$528.0 | 2023-09-23 | ||
| Enamine | EN300-1618094-250mg |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 250mg |
$579.0 | 2023-09-23 | ||
| Enamine | EN300-1618094-0.25g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 0.25g |
$893.0 | 2023-05-25 | ||
| Enamine | EN300-1618094-10.0g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 10g |
$4176.0 | 2023-05-25 | ||
| Enamine | EN300-1618094-1000mg |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 1000mg |
$628.0 | 2023-09-23 | ||
| Enamine | EN300-1618094-0.05g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 0.05g |
$816.0 | 2023-05-25 | ||
| Enamine | EN300-1618094-0.5g |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide |
1308368-09-3 | 0.5g |
$933.0 | 2023-05-25 |
1-(3-chlorobenzoyl)piperidine-3-sulfonamide 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
1308368-09-3 (1-(3-chlorobenzoyl)piperidine-3-sulfonamide) 関連製品
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
